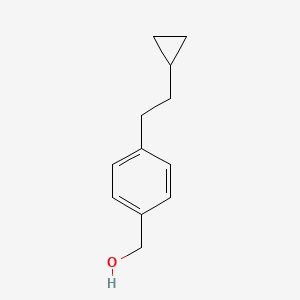

(4-(2-Cyclopropylethyl)phenyl)methanol

Description

(4-(2-Cyclopropylethyl)phenyl)methanol is a benzyl alcohol derivative featuring a para-substituted phenyl ring with a 2-cyclopropylethyl chain (-CH2-CH2-C3H5) and a hydroxymethyl (-CH2OH) group. The cyclopropane moiety introduces steric strain and unique electronic properties, while the alcohol group enables hydrogen bonding and reactivity typical of primary alcohols. This compound is likely synthesized via reduction of a corresponding ester or aldehyde precursor, analogous to methods described for related alcohols (e.g., borohydride reduction of esters ).

Propriétés

Formule moléculaire |

C12H16O |

|---|---|

Poids moléculaire |

176.25 g/mol |

Nom IUPAC |

[4-(2-cyclopropylethyl)phenyl]methanol |

InChI |

InChI=1S/C12H16O/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10,13H,1-4,9H2 |

Clé InChI |

SQAFTIHRBZDKKZ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CCC2=CC=C(C=C2)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyclopropylethyl)phenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile, followed by reduction to introduce the methanol group. The reaction conditions typically involve the use of strong bases and electron-withdrawing groups to activate the aromatic ring .

Industrial Production Methods

Industrial production of (4-(2-Cyclopropylethyl)phenyl)methanol may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as aqueous hydrogen peroxide as an oxidant, can also be employed to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

(4-(2-Cyclopropylethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is activated towards electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Applications De Recherche Scientifique

(4-(2-Cyclopropylethyl)phenyl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of (4-(2-Cyclopropylethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl ring can undergo electrophilic substitution, affecting its chemical behavior .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

Key Compounds for Comparison :

[4-(3,3,3-Trifluoropropoxy)phenyl]methanol (): Substituent: 3,3,3-Trifluoropropoxy (-O-CH2CF3). Functional Group: Primary alcohol. Supplier data suggest commercial availability for research use .

(4-Aminophenyl)(cyclopropyl)methanol (): Substituent: Cyclopropyl directly attached to the phenyl ring; para-amino group (-NH2). Functional Group: Primary alcohol. Properties: The amino group increases solubility in aqueous media and introduces basicity (pKa ~9–10), contrasting with the neutral alcohol in the target compound. Molar mass: 163.22 g/mol .

4-Cyclopropylphenol (CAS 10292-61-2, ): Substituent: Cyclopropyl directly attached to the phenyl ring. Functional Group: Phenol (-OH). Properties: The phenolic -OH is more acidic (pKa ~10) than the target’s aliphatic -CH2OH (pKa ~15–16), influencing reactivity in deprotonation or nucleophilic substitution reactions .

Data Table 1: Structural and Functional Comparisons

Hydrogen Bonding and Crystal Packing

- Intermolecular Interactions: Like [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, the target compound’s alcohol group can participate in O–H⋯O and O–H⋯N hydrogen bonds, stabilizing crystal lattices . The bulky cyclopropylethyl substituent may reduce packing efficiency compared to smaller groups (e.g., cyclopropyl in ).

- π-π Interactions : Analogous to the pyridinium salt in , aromatic stacking (centroid–centroid distance ~3.5 Å) could occur if phenyl rings align in the solid state.

Commercial and Research Relevance

- Supplier Availability: Compounds like [4-(3,3,3-Trifluoropropoxy)phenyl]methanol are listed with multiple suppliers (e.g., MolPort, AKOS), suggesting industrial interest in fluorinated alcohols .

- Biological Potential: Cyclopropane-containing analogs (e.g., ’s pyrrolopyrimidine derivative) are explored in drug discovery for kinase inhibition, hinting at possible applications for the target compound in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.